

Application Notes and Protocols for Synthetic Jobosic Acid

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Compound of Interest

Compound Name: Jobosic acid

Cat. No.: B12366347

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Introduction

Jobosic acid, a saturated fatty acid, has been identified as a selective inhibitor of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] Its antiviral properties stem from a dual mechanism of action: the inhibition of the main protease (Mpro) and the disruption of the interaction between the spike receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2).[1][2] This document provides detailed information on commercially available synthetic **Jobosic acid**, its biological activities, and protocols for its application in SARS-CoV-2 research.

Commercial Suppliers of Synthetic Jobosic Acid

Synthetic **Jobosic acid** is available for research purposes from the following supplier:

Supplier	Product Name	Catalog Number	CAS Number
Targetmol (via Cymit Quimica)	Jobosic acid	TM-T88022	223611-93-6

Note: This product is intended for laboratory use only.[1]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C16H32O2	[1]
Molecular Weight	256.42 g/mol	[1]
Appearance	Solid	[1]
IUPAC Name	2,5-dimethyltetradecanoic acid	

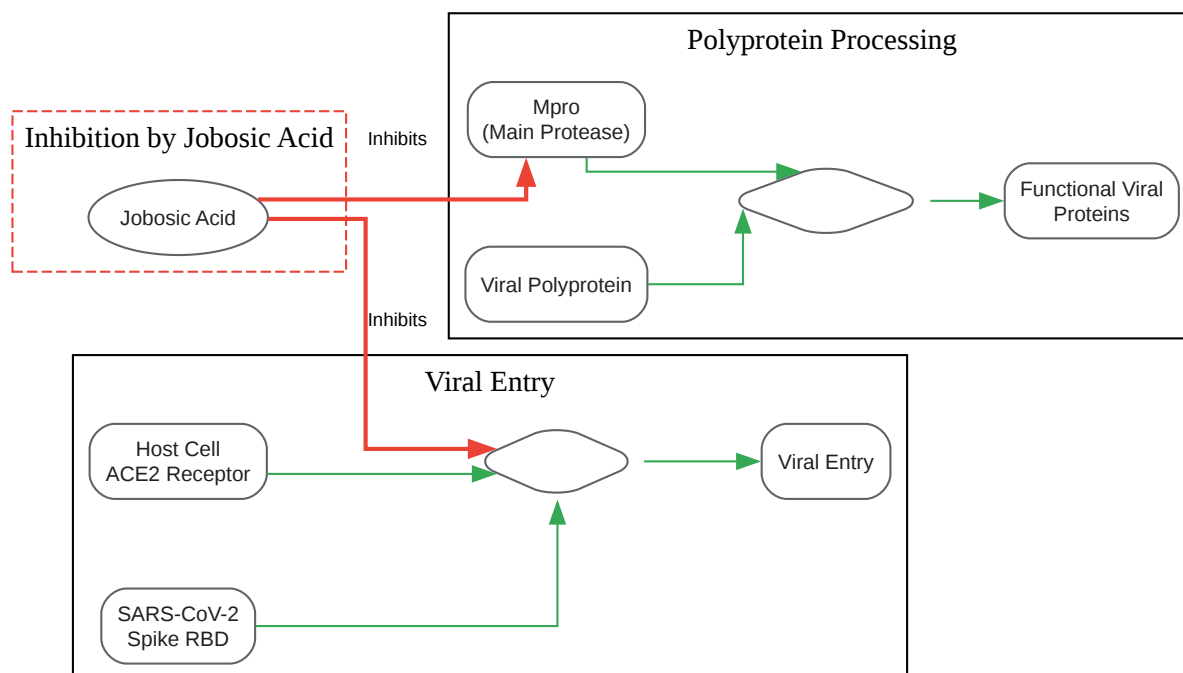
Application Notes: Antiviral Activity of Jobosic Acid

Jobosic acid demonstrates significant inhibitory activity against key targets in the SARS-CoV-2 lifecycle. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Target/Assay	IC50 (µg/mL)	IC50 (µM)	Virus Variant	Reference
SARS-CoV-2 Mpro	7.5	29	Not specified	[1][2]
Spike-RBD/ACE-2 Interaction	3	11	Parental (USA-WA1/2020)	[1][2]
Spike-RBD/ACE-2 Interaction	-	Active	Omicron	[1]

Mechanism of Action: Dual Inhibition of SARS-CoV-2

Jobosic acid's antiviral effect is attributed to its ability to interfere with two critical stages of the viral life cycle: viral entry and polyprotein processing.



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Fig. 1: Dual inhibitory mechanism of **Jobosic acid** on SARS-CoV-2.

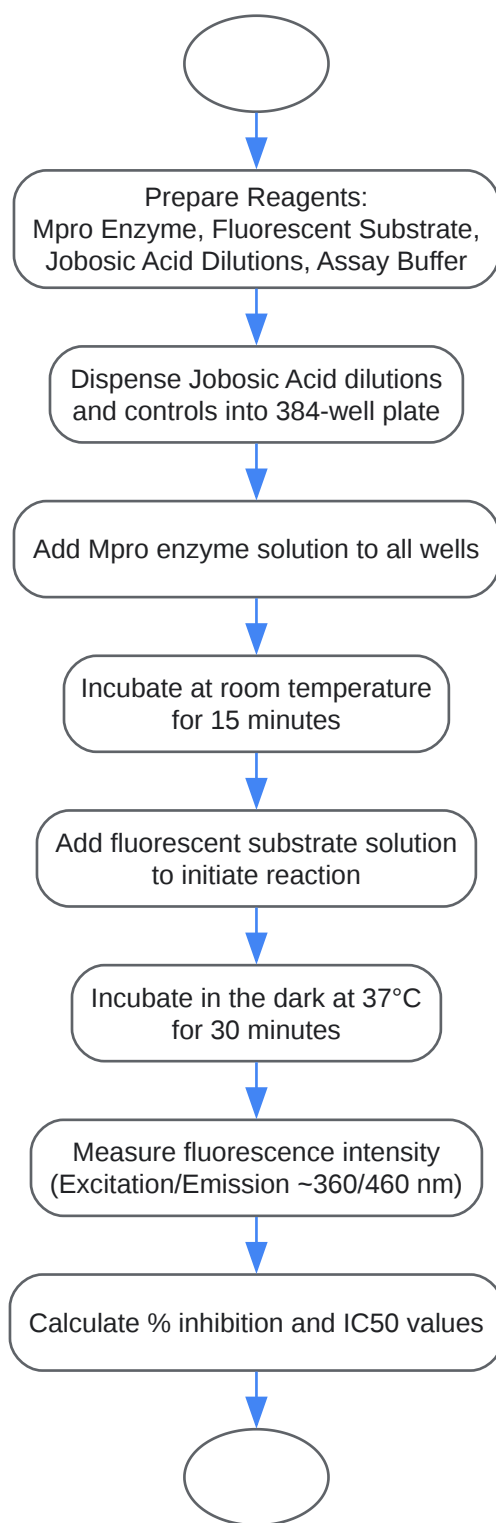
Experimental Protocols

The following are detailed protocols for assessing the antiviral activity of **Jobosic acid**.

Protocol 1: SARS-CoV-2 Main Protease (Mpro) Fluorescence-Based Inhibition Assay

This protocol is adapted from generic fluorescence-based Mpro inhibition assays.

Workflow:



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Fig. 2: Workflow for the Mpro fluorescence-based inhibition assay.

Materials:

- Recombinant SARS-CoV-2 Mpro
- Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
- Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20
- **Jobosic acid** stock solution in DMSO
- 384-well black, flat-bottom plates
- Fluorescence plate reader

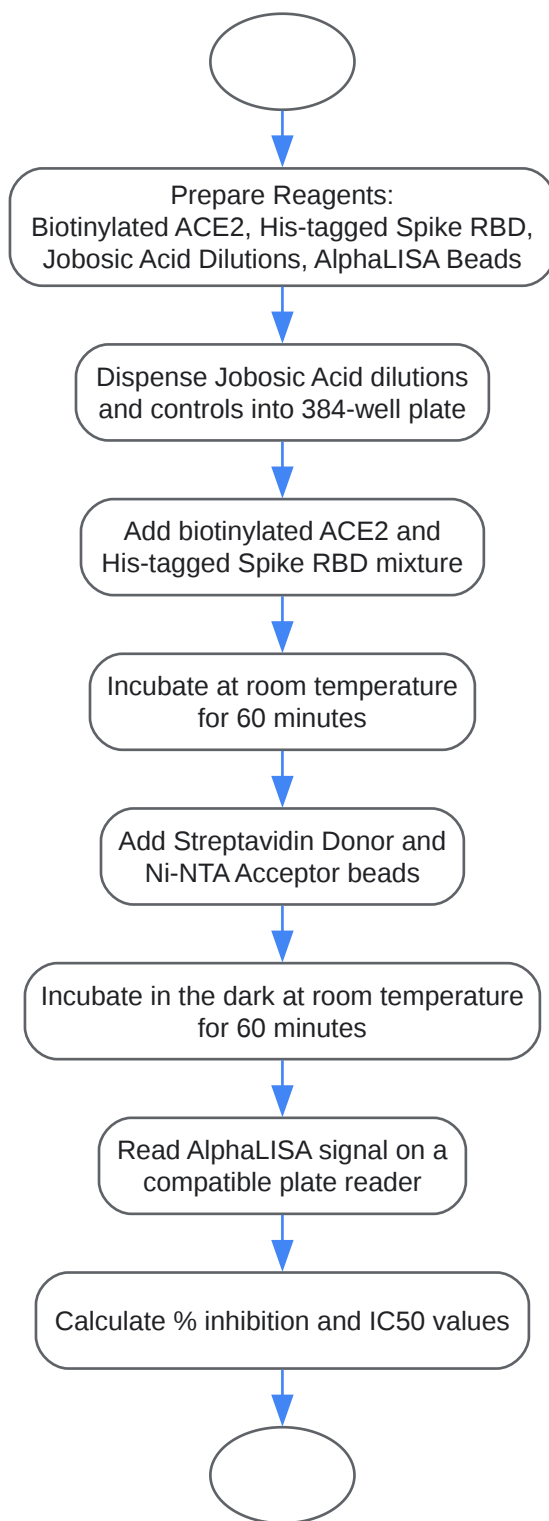
Procedure:

- Prepare serial dilutions of **Jobosic acid** in assay buffer. The final DMSO concentration should be kept below 1%.
- Add 5 μ L of the diluted **Jobosic acid** or control (DMSO vehicle) to the wells of a 384-well plate.
- Add 10 μ L of Mpro enzyme solution (final concentration ~ 0.5 μ M) to each well.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the enzymatic reaction by adding 5 μ L of the fluorogenic substrate solution (final concentration ~ 20 μ M).
- Incubate the plate at 37°C for 30 minutes, protected from light.
- Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., ~ 360 nm excitation and ~ 460 nm emission for EDANS).
- Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Spike-RBD/ACE2 Binding Inhibition Assay (AlphaLISA)

This protocol is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.

Workflow:



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Fig. 3: Workflow for the Spike-RBD/ACE2 AlphaLISA assay.

Materials:

- Biotinylated human ACE2 protein
- His-tagged SARS-CoV-2 Spike RBD protein
- AlphaLISA Streptavidin Donor Beads
- AlphaLISA Nickel Chelate (Ni-NTA) Acceptor Beads
- AlphaLISA Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
- **Jobosic acid** stock solution in DMSO
- 384-well white OptiPlates
- AlphaLISA-compatible plate reader

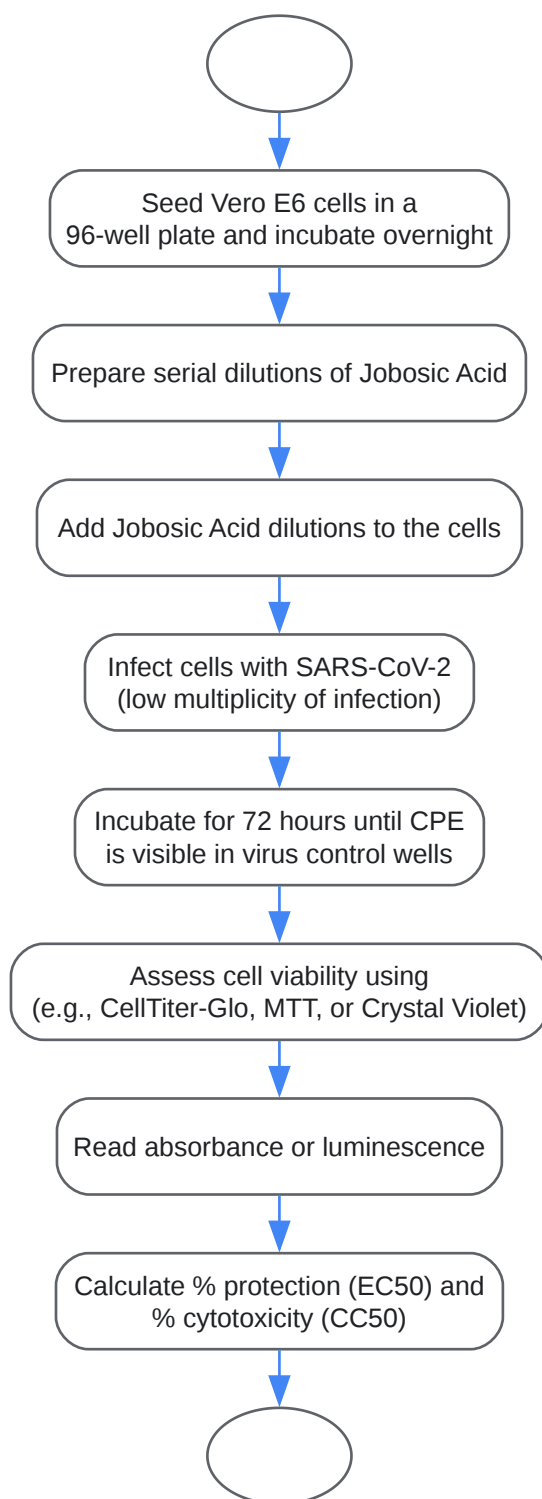
Procedure:

- Prepare serial dilutions of **Jobosic acid** in AlphaLISA buffer.
- In a 384-well plate, add 2 μ L of the diluted **Jobosic acid** or control.
- Add 4 μ L of a mixture of biotinylated ACE2 and His-tagged Spike RBD (final concentrations typically in the low nM range, to be optimized).
- Incubate for 60 minutes at room temperature.
- Add 4 μ L of a mixture of Streptavidin Donor Beads and Ni-NTA Acceptor Beads (final concentration \sim 20 μ g/mL each), prepared in the dark.
- Incubate for 60 minutes at room temperature in the dark.
- Read the plate on an AlphaLISA-compatible reader (excitation at 680 nm, emission at 615 nm).
- Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Cell-Based Antiviral Assay (Cytopathic Effect Reduction)

This protocol measures the ability of **Jobosic acid** to protect host cells from virus-induced cell death (cytopathic effect, CPE).

Workflow:



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Fig. 4: Workflow for the CPE reduction antiviral assay.

Materials:

- Vero E6 cells
- Cell culture medium (e.g., DMEM with 2% FBS)
- SARS-CoV-2 viral stock
- **Jobosic acid** stock solution in DMSO
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet solution)
- Plate reader (luminescence or absorbance)

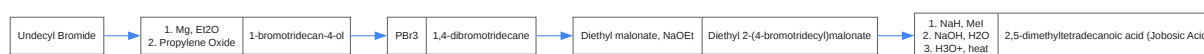
Procedure:

- Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
- On the following day, remove the culture medium and add 100 µL of medium containing serial dilutions of **Jobosic acid**. Include cell-only (no virus, no compound), virus-only (no compound), and compound-only (no virus, for cytotoxicity) controls.
- Infect the cells by adding SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours, or until significant CPE is observed in the virus control wells.
- Assess cell viability. For example, using CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence.
- Calculate the 50% effective concentration (EC₅₀) from the dose-response curve of the infected cells and the 50% cytotoxic concentration (CC₅₀) from the uninfected, compound-treated cells.

Proposed Synthetic Protocol for Jobosic Acid

The following is a plausible synthetic route for **Jobosic acid** (2,5-dimethyltetradecanoic acid), based on established methodologies for the synthesis of branched-chain fatty acids.

Synthetic Scheme:



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Fig. 5: Plausible synthetic route for **Jobosic acid**.

Materials:

- Undecyl bromide
- Magnesium turnings
- Propylene oxide
- Phosphorus tribromide (PBr₃)
- Diethyl malonate
- Sodium ethoxide (NaOEt)
- Sodium hydride (NaH)
- Methyl iodide (MeI)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Anhydrous diethyl ether, ethanol, and other necessary solvents

Procedure:

- Grignard Reaction: Prepare a Grignard reagent from undecyl bromide and magnesium in anhydrous diethyl ether. React the Grignard reagent with propylene oxide to obtain 1-bromotridecan-4-ol after acidic workup.
- Bromination: Convert the alcohol to the corresponding bromide, 1,4-dibromotridecane, using phosphorus tribromide.
- Malonic Ester Synthesis: React 1,4-dibromotridecane with the sodium salt of diethyl malonate (prepared from diethyl malonate and sodium ethoxide in ethanol) to yield diethyl 2-(4-bromotridecyl)malonate.
- Methylation and Decarboxylation: Treat the product from step 3 with sodium hydride followed by methyl iodide to introduce the second methyl group. Subsequent hydrolysis of the ester groups with aqueous sodium hydroxide, followed by acidification and heating, will effect decarboxylation to yield the final product, 2,5-dimethyltetradecanoic acid (**Jobosic acid**). The product should be purified by chromatography.

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References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
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